Cas no 40119-34-4 (2-methyl-2-p-tolylpropanenitrile)

2-methyl-2-p-tolylpropanenitrile structure
40119-34-4 structure
Product Name:2-methyl-2-p-tolylpropanenitrile
CAS No:40119-34-4
MF:C11H13N
MW:159.227622747421
MDL:MFCD11036610
CID:1034207
PubChem ID:12369083
Update Time:2025-04-20

2-methyl-2-p-tolylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-(p-tolyl)propanenitrile
    • 2-Methyl-2-(4-methylphenyl)propanenitrile
    • 2-METHYL-2-P-TOLYLPROPANENITRILE
    • 2-methyl-2-(4-methylphenyl)propionitrile
    • 2-methyl-2(p-methylphenyl)propionitrile
    • 2-Methyl-2-p-tolyl-propionitril
    • 2-methyl-2-p-tolyl-propionitrile
    • 4-MeC6H4CMe2CN
    • AC1Q2JWN
    • RL03537
    • SureCN307338
    • Benzeneacetonitrile, α,α,4-trimethyl-
    • Benzeneacetonitrile, alpha,alpha,4-trimethyl-
    • VCSBTPVGIGROGB-UHFFFAOYSA-N
    • 3184AH
    • 2-(4-methylphenyl)-2-methylpropionitrile
    • Z1259086953
    • DTXSID30494716
    • A,4-trimethyl-
    • CS-M0468
    • AKOS008143876
    • A,
    • 40119-34-4
    • SCHEMBL307338
    • Benzeneacetonitrile,
    • J-509942
    • DB-261292
    • EN300-69158
    • Z725146308
    • CS-14469
    • 2-methyl-2-p-tolylpropanenitrile
    • MDL: MFCD11036610
    • Inchi: 1S/C11H13N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,1-3H3
    • InChI Key: VCSBTPVGIGROGB-UHFFFAOYSA-N
    • SMILES: N#CC(C)(C)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 159.104799419g/mol
  • Monoisotopic Mass: 159.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 23.8

2-methyl-2-p-tolylpropanenitrile Pricemore >>

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